2-Butylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family, characterized by a quinoline core with a butyl group and a ketone functional group at the fourth position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, leveraging the reactivity of quinoline derivatives. Its structure allows for modifications that can enhance its pharmacological properties.
2-Butylquinolin-4(1H)-one falls under the category of quinolones, specifically a substituted quinolinone. Quinolones are known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of 2-butylquinolin-4(1H)-one can be achieved through several methodologies, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst loading to optimize yield and selectivity. For example, reactions may be conducted at elevated temperatures (e.g., 100 °C) to facilitate cyclization processes .
The molecular formula of 2-butylquinolin-4(1H)-one is C12H13N. The structure consists of a quinoline ring system with a butyl group attached to the nitrogen atom at position 2 and a carbonyl group at position 4.
2-Butylquinolin-4(1H)-one can undergo various chemical reactions typical of quinolone derivatives:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure selectivity. For example, when performing nucleophilic substitutions, the choice of solvent and temperature can significantly influence the outcome.
The biological activity of 2-butylquinolin-4(1H)-one is attributed to its ability to interact with various biological targets:
Research indicates that modifications on the quinoline core can enhance potency against specific targets while reducing toxicity profiles .
2-Butylquinolin-4(1H)-one has several applications in scientific research:
Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over eight decades. The foundational compound endochin (3-heptyl-6-methoxy-2-methylquinolin-4(1H)-one), discovered in the 1940s, demonstrated potent antimalarial activity in avian models but failed in human trials due to extensive metabolic degradation via O-demethylation and side-chain hydroxylation [4]. This early setback highlighted the metabolic vulnerabilities of unsubstituted quinolones but simultaneously established their pharmacophoric potential. The 1980s marked a resurgence with the isolation of aurachin D from Stigmatella aurantiaca, a 2-alkyl-3-hydroxyquinoline alkaloid exhibiting cytochrome inhibition properties [3]. Contemporary drug discovery leveraged these natural templates through systematic structural optimization. The integration of triazole moieties at the C4 position, exemplified by [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, yielded compounds with potent antibacterial activity (MIC = 6.25 μg/mL against multidrug-resistant pathogens) [2] [7]. This evolution underscores a transition from natural product isolation to rational design, addressing metabolic stability and target specificity.
Table 1: Historical Development of Key Quinolin-4(1H)-one Therapeutics
Period | Key Derivatives | Therapeutic Area | Significance |
---|---|---|---|
1940s | Endochin | Antimalarial | First quinolone with in vivo efficacy (avian models) |
1980s | Aurachin D | Antibacterial | Cytochrome bd inhibition; inspired synthetic analogs |
2010s | Triazole-quinolin-4(1H)-one hybrids | Broad-spectrum antimicrobial | Overcame metabolic instability; enhanced potency |
2020s | 1-Hydroxy-2-methylquinolin-4(1H)-ones | Antitubercular | Dual targeting of respiratory oxidases (e.g., 8d) |
The C2 position of quinolin-4(1H)-one serves as a critical site for modulating bioactivity, pharmacokinetics, and target engagement. Alkyl chains at this position influence electronic distribution, lipophilicity, and conformational stability. Systematic SAR studies reveal chain length dictates potency:
Bromination at C3 further diversifies functionality. 3-Benzyl-2-methylquinolin-4(1H)-one undergoes selective benzylic bromination to yield 2-(bromomethyl) analogs, enabling nucleophilic substitutions that enhance quorum-sensing inhibition—a key mechanism against biofilm-mediated resistance [5].
Table 2: Impact of 2-Alkyl Chain Length on Antimycobacterial Activity
C2 Substituent | Representative Compound | MIC vs. M. tuberculosis (μM) | clogP |
---|---|---|---|
Methyl | 8a | 0.25 | 2.1 |
Ethyl | 8i | 0.06 | 2.8 |
Butyl | 8n | 0.03 | 3.9 |
Hexyl | ELQ-130 | 0.44 | 5.2 |
2-Butylquinolin-4(1H)-one derivatives counteract antimicrobial resistance through two synergistic mechanisms:
Mycobacterial persistence under conventional therapy relies on redundant respiratory chains. Cytochrome bcc-aa₃ (Cyt-bcc) inhibitors like Q203 are bacteriostatic due to compensatory cytochrome bd (Cyt-bd) activity. Compound 8d (1-hydroxy-2-methyl-3-(4-phenoxyphenyl)-6-bromoquinolin-4(1H)-one) potently inhibits Cyt-bd (Kd = 4.17 μM), and synergizes with Q203 to completely suppress oxygen consumption in wild-type M. tuberculosis [1] [3]. This combination eradicates drug-resistant strains by blocking both respiratory pathways, reducing ATP synthesis to bactericidal levels.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1